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Introduction

Vicinal diamines are crucial structural motifs found in a wide array of biologically active
molecules, natural products, and are pivotal as chiral ligands and organocatalysts in
asymmetric synthesis.[1] The development of efficient and selective methods for their synthesis
Is a significant focus in organic chemistry. While the direct application of Nickel(Il) lodide (Nil2)
as a primary catalyst for the synthesis of vicinal diamines is not extensively documented in
current literature, the broader field of nickel catalysis offers powerful and versatile strategies for
constructing these valuable compounds.[2] Nickel catalysts, being more accessible and cost-
effective than many precious metals, have gained considerable interest.[2] This document
provides an overview of nickel-catalyzed approaches to vicinal diamine synthesis, with a
detailed protocol for a representative nickel-hydride catalyzed hydroamidation reaction. While
Nilz itself finds application as a catalyst in carbonylation reactions and in conjunction with other
reagents like samarium(ll) iodide in organic synthesis, its specific role in vicinal diamination is
not yet well-established.[3][4]

Nickel-Catalyzed Approaches to Vicinal Diamines

Nickel catalysis enables the formation of C-N bonds through various mechanisms, including
hydroamination and hydroamidation reactions.[5][6] These methods can provide access to
enantioenriched vicinal diamines, which are of high value in medicinal chemistry.[6] One
notable strategy is the Nickel-Hydride (NiH) catalyzed enantioselective hydroamidation of
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alkenyl amides. This approach allows for the synthesis of a range of enantioenriched vicinal
diamines with high stereocontrol.[6]

Representative Application: Enantioselective
Synthesis of Vicinal Diamines via NiH-Catalyzed
Hydroamidation

This section details a protocol for the synthesis of enantioenriched vicinal diamines based on a
Nickel-Hydride catalyzed hydroamidation of alkenyl amides with dioxazolones.[6] This
transformation is characterized by its broad functional group tolerance and high
enantioselectivities at room temperature.[6]

Reaction Principle

The core of this methodology is the generation of a chiral Nickel-Hydride catalyst that facilitates
the enantioselective addition of an N-nucleophile (derived from a dioxazolone) and a hydride to
an alkenyl amide. The reaction proceeds with high efficiency and stereoselectivity, yielding
protected vicinal diamines that can be further elaborated.

Quantitative Data Summary

The following table summarizes the performance of the NiH-catalyzed hydroamidation for the
synthesis of various vicinal diamines, showcasing the reaction's scope and efficiency.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02275k
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02275k
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02275k
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02275k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application
Check Availability & Pricing

Alkenyl Amide  Dioxazolone .

Entry Yield (%) ee (%)
Substrate Substrate
N- 5-

1 Phenylmethacryl Phenyldioxazolo 85 98
amide ne
N-(4- 5-

2 Fluorophenyl)me  Phenyldioxazolo 82 97
thacrylamide ne
N-(4- 5-

3 Chlorophenyl)me  Phenyldioxazolo 87 99
thacrylamide ne
N-(4- 5-

4 Bromophenyl)me  Phenyldioxazolo 80 98
thacrylamide ne
N-(p- 5-

5 Tolyl)methacryla Phenyldioxazolo 83 97
mide ne
N-

5-(p-
6 Phenylmethacryl ) 78 96
) Tolyl)dioxazolone

amide
N- 5-(4-

7 Phenylmethacryl ~ Chlorophenyl)dio 81 99
amide xazolone

Data extracted from the study on NiH/BOX-catalyzed enantioselective hydroamidation.[6]

Experimental Protocols

General Procedure for Enantioselective Hydroamidation

Materials:

¢ Ni(OAc)z2 (Nickel(ll) Acetate)
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» (R)-2,2'-1sopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

e NaBHa4 (Sodium Borohydride)

o Alkenyl amide

o Dioxazolone

e Anhydrous 1,4-dioxane

» Nitrogen atmosphere

Procedure:

e To a dry Schlenk tube under a nitrogen atmosphere, add Ni(OAc)z (0.02 mmol, 10 mol%)
and (R)-Ph-BOX (0.022 mmol, 11 mol%).

e Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30
minutes.

e Add the alkenyl amide (0.2 mmol, 1.0 equiv.) and the dioxazolone (0.24 mmol, 1.2 equiv.).

e Cool the mixture to 0 °C and add NaBHa4 (0.4 mmol, 2.0 equiv.) in one portion.

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring
the reaction progress by TLC.

e Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl
solution (5 mL).

o Extract the mixture with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na=SOa4, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
vicinal diamine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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